molecular formula C10H12F3N B15311657 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine

1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine

Cat. No.: B15311657
M. Wt: 203.20 g/mol
InChI Key: XHIPKUDOYMBGIK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a trifluoroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 4-ethylphenyl magnesium bromide with trifluoroacetonitrile, followed by reduction with lithium aluminum hydride. The reaction conditions include:

    Temperature: The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

    Solvent: Common solvents used include diethyl ether or tetrahydrofuran (THF).

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethylphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-2,2,2-trifluoroethylamine
  • 1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethylamine

Uniqueness: 1-(4-Ethylphenyl)-2,2,2-trifluoroethylamine is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds with different substituents. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in various applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-(4-ethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3

InChI Key

XHIPKUDOYMBGIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

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